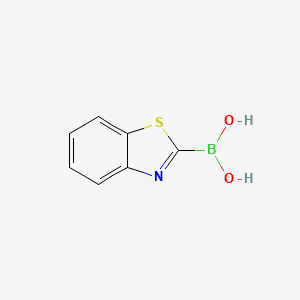
1-Phenylazetidin-3-ol
概述
描述
1-Phenylazetidin-3-ol is a nitrogen-containing heterocyclic compound, part of the azetidine family. It has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . This compound is characterized by a four-membered ring structure with a hydroxyl group and a phenyl group attached to the azetidine ring. It appears as a pale-yellow to yellow-brown solid .
准备方法
The synthesis of 1-Phenylazetidin-3-ol can be achieved through various synthetic routes. One common method involves the reduction of azetidin-3-one derivatives. For instance, the reduction of 1-diphenylmethylazetidin-3-one using lithium aluminum hydride (LiAlH₄) yields this compound . Another approach includes the cyclization of N-phenylamino alcohols under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
科学研究应用
1-Phenylazetidin-3-ol has several applications in scientific research:
作用机制
The mechanism of action of 1-Phenylazetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules.
相似化合物的比较
1-Phenylazetidin-3-ol is compared with other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-one . While all these compounds share the azetidine ring, this compound is unique due to the presence of the phenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Similar Compounds
- Azetidine-2-carboxylic acid
- Azetidine-3-one
- 1-Methylazetidin-3-ol
属性
IUPAC Name |
1-phenylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857280-53-6 | |
| Record name | 1-Phenylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














